molecular formula C15H24O B012534 Fukinone CAS No. 19593-06-7

Fukinone

Cat. No. B012534
CAS RN: 19593-06-7
M. Wt: 220.35 g/mol
InChI Key: HMLGXKHWABZSIS-YWPYICTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fukinone is a naturally occurring compound that is found in various plants, including the roots of Angelicae Pubescentis and the fruits of Evodia rutaecarpa. It has gained significant attention in recent years due to its potential therapeutic properties and has been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Chemical Properties

A pivotal study by Pasikanti et al. (2009) highlights the total synthesis of (±)-Fukinone, along with (±)-Petasitolone, through an efficient and stereocontrolled approach. This synthesis utilizes a diastereoselective Diels-Alder/aldol sequence to produce a common intermediate, marking a significant step in the exploration of Fukinone’s chemical properties and potential applications. This methodological breakthrough opens avenues for further research into the eremophilane-type compounds, including Fukinone (Pasikanti, Reddy, Iqbal, Dubey, & Das, 2009).

Pharmacokinetic Insights

In the realm of pharmacokinetics, studies have delved into the dynamics of drug-protein interactions and their implications for drug availability to the brain. For instance, Mandula et al. (2006) investigated the role of plasma albumin, a principal binding protein, in drug delivery to the brain. Their findings suggest that the site-specific binding of drugs to albumin significantly influences their brain uptake, offering a nuanced understanding of how compounds like Fukinone may interact with biological systems at the molecular level (Mandula, Parepally, Feng, & Smith, 2006).

Potential Therapeutic Applications

While the research directly related to Fukinone's therapeutic applications is limited, insights can be gleaned from studies on similar compounds and methodologies. For example, the development of polymeric micellar formulations for hydrophobic drugs, as discussed by Aliabadi et al. (2007), presents a method that could potentially be applied to Fukinone. This study outlines an in vitro method to predict the in vivo stability of such formulations, suggesting a framework for future research on Fukinone’s potential medical applications (Aliabadi, Brocks, Mahdipoor, & Lavasanifar, 2007).

properties

CAS RN

19593-06-7

Product Name

Fukinone

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-ylidene-4,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one

InChI

InChI=1S/C15H24O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h11-12H,5-9H2,1-4H3/t11-,12+,15+/m0/s1

InChI Key

HMLGXKHWABZSIS-YWPYICTPSA-N

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1(CC(=C(C)C)C(=O)C2)C

SMILES

CC1CCCC2C1(CC(=C(C)C)C(=O)C2)C

Canonical SMILES

CC1CCCC2C1(CC(=C(C)C)C(=O)C2)C

Other CAS RN

19593-06-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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